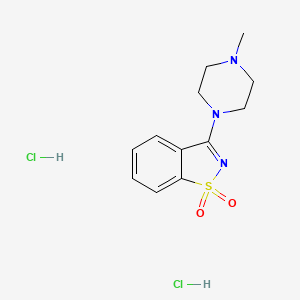
C12H17Cl2N3O2S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C12H17Cl2N3O2S H-8 dihydrochloride . It is a chemical substance with a molecular weight of 338.253. This compound is also referred to as 5-Isoquinolinesulfonamide, N-[2-(methylamino)ethyl]-, dihydrochloride . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-8 dihydrochloride involves several steps. One common method includes the reaction of 5-isoquinolinesulfonamide with 2-(methylamino)ethyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of H-8 dihydrochloride often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and chromatographic purification to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
H-8 dihydrochloride: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of H-8 dihydrochloride may yield sulfonic acid derivatives , while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
H-8 dihydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of H-8 dihydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
H-8 dihydrochloride: can be compared with other similar compounds such as oxythiamine chloride hydrochloride and tipracil hydrochloride . These compounds share similar structural features but differ in their specific functional groups and biological activitiesH-8 dihydrochloride is unique in its ability to inhibit a specific set of enzymes, making it valuable in certain research applications .
Eigenschaften
Molekularformel |
C12H17Cl2N3O2S |
|---|---|
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
3-(4-methylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide;dihydrochloride |
InChI |
InChI=1S/C12H15N3O2S.2ClH/c1-14-6-8-15(9-7-14)12-10-4-2-3-5-11(10)18(16,17)13-12;;/h2-5H,6-9H2,1H3;2*1H |
InChI-Schlüssel |
QQOKPMDAMDTALT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634038.png)
![(2,3-Dihydro-furo[2,3-B]pyridin-3-YL)-methyl-amine](/img/structure/B12634040.png)
![9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile](/img/structure/B12634041.png)

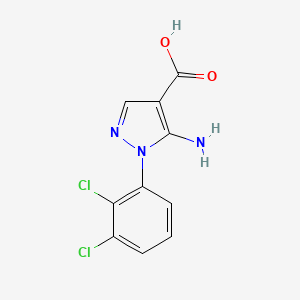
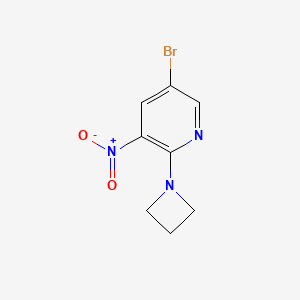
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634070.png)
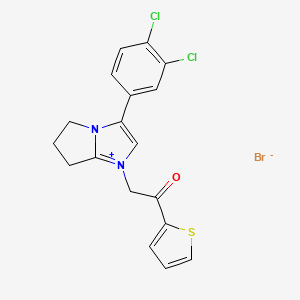
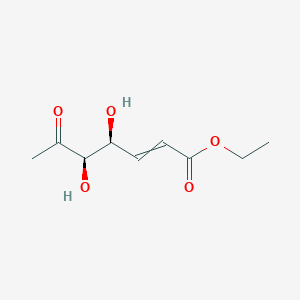
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)
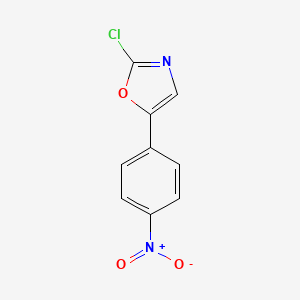
![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
-isoquinolinyl)-](/img/structure/B12634112.png)

